Fosinopril (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosinopril sodium is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and certain types of chronic heart failure . It is marketed under the trade name Monopril by Bristol-Myers Squibb . Fosinopril sodium is unique among ACE inhibitors due to its phosphinate group, which allows for specific binding to the ACE enzyme .
准备方法
Synthetic Routes and Reaction Conditions: Fosinopril sodium is synthesized through a multi-step process involving the esterification of fosinopril with sodium . The synthesis begins with the preparation of the key intermediate, fosinopril, which involves the reaction of a phosphinic acid derivative with a proline derivative. The final step involves the conversion of fosinopril to its sodium salt form .
Industrial Production Methods: The industrial production of fosinopril sodium involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Fosinopril sodium undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions:
Hydrolysis: Fosinopril sodium is hydrolyzed by esterases to form its active metabolite, fosinoprilat.
Complexation: Fosinopril sodium forms inclusion complexes with cyclodextrins, which can enhance its solubility and stability.
Major Products Formed:
Hydrolysis: Fosinoprilat
Oxidation: β-Ketoamide and phosphonic acid
Complexation: Fosinopril-cyclodextrin inclusion complex
科学研究应用
Fosinopril sodium has several scientific research applications:
作用机制
Fosinopril sodium is a prodrug that is hydrolyzed to its active form, fosinoprilat . Fosinoprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to decreased blood pressure and reduced workload on the heart . Additionally, fosinoprilat increases plasma renin activity and reduces aldosterone secretion, contributing to its antihypertensive effects .
相似化合物的比较
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: An ACE inhibitor with similar uses but different pharmacokinetic properties.
Ramipril: Known for its long duration of action and use in heart failure management.
Uniqueness of Fosinopril Sodium: Fosinopril sodium is unique due to its phosphinate group, which allows for dual excretion via the liver and kidneys . This property makes it particularly suitable for patients with renal impairment, as it does not require dose adjustment . Additionally, its ability to form inclusion complexes with cyclodextrins enhances its solubility and stability .
属性
分子式 |
C30H45NNaO7P |
---|---|
分子量 |
585.6 g/mol |
IUPAC 名称 |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1 |
InChI 键 |
TVTJZMHAIQQZTL-WATAJHSMSA-M |
手性 SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
规范 SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Pictograms |
Irritant; Health Hazard |
同义词 |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。